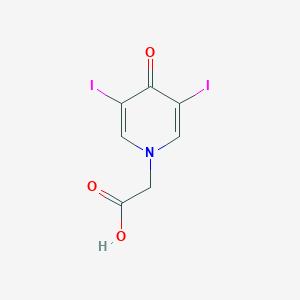

3,5-Diiodo-4-pyridone-1-acetic Acid

描述

Significance of Pyridine (B92270) Nucleus in Pharmaceutical and Agricultural Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in a vast number of biologically active compounds. rsc.orgwikipedia.org Its presence is noted in over 7,000 existing drug molecules and is a key component of many natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgnih.gov The defining characteristics of the pyridine nucleus, such as its basicity, solubility, and ability to form hydrogen bonds, make it a desirable scaffold in drug design. rsc.orgnih.gov In medicinal chemistry, pyridine derivatives are explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. nih.gov

In the realm of agricultural science, pyridine derivatives are integral to the development of herbicides, insecticides, and fungicides. wikipedia.orgresearchgate.net The structural versatility of the pyridine ring allows for the creation of targeted agrochemicals that can effectively protect crops from various pests and diseases. researchgate.net The ability to modify the pyridine structure enables researchers to fine-tune the biological activity and environmental persistence of these compounds.

Overview of Halogenated Pyridone Derivatives in Research

The introduction of halogen atoms to the pyridone structure gives rise to halogenated pyridone derivatives, a subclass of compounds with distinct properties. Halogenation can significantly influence the electronic and steric characteristics of the parent molecule, leading to altered reactivity and biological activity. mdpi.comresearchgate.net Research into halogenated pyridones has explored their potential as halogen bond donors, an interaction that can be crucial in crystal engineering and the design of new materials. researchgate.netconsensus.app

In medicinal chemistry, halogenated pyridones have been investigated for their potential as inhibitors of various enzymes. For example, certain chlorinated and iodinated pyridone derivatives have been studied for their antiviral activities. nih.govfrontiersin.org The specific halogen and its position on the pyridone ring are critical factors in determining the compound's biological efficacy. frontiersin.org

Historical Context of 3,5-Diiodo-4-pyridone-1-acetic Acid in Scientific Inquiry

The compound this compound, with the chemical formula C7H5I2NO3, has been a subject of scientific investigation, primarily in the context of its chemical structure and properties. scbt.comresearchgate.net Early research focused on its synthesis and characterization, with studies dating back to the mid-20th century. researchgate.net Its structural analysis, including crystallographic studies, has provided insights into the molecular geometry and intermolecular interactions of this di-iodinated pyridone derivative. researchgate.net While not as extensively studied as some other pyridone derivatives, its unique structure continues to make it a compound of interest for researchers exploring the properties and potential applications of halogenated heterocyclic compounds. sigmaaldrich.compharmaffiliates.com

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBALTLWZVEAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043794 | |

| Record name | Pelvirinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-29-1 | |

| Record name | 3,5-Diiodo-4-oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbradilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelvirinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pelvirinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-3,5-diiodo-4-oxo-1-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIODONE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLX9TZ649P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3,5-Diiodo-4-pyridone-1-acetic Acid

A frequently cited pathway involves a sequence of reactions starting from pyridine (B92270), proceeding through several key intermediates to yield the final product.

This synthetic route is characterized by a series of discrete chemical transformations, each yielding an intermediate that is carried forward to the subsequent step.

The synthesis initiates with the reaction of dry pyridine with thionyl chloride (SOCl₂). orgsyn.org In a typical procedure, pyridine is cooled and treated with an excess of thionyl chloride. The mixture is then allowed to react at room temperature for a period of up to three days. orgsyn.orgprepchem.com During this time, the color of the reaction mixture typically darkens, progressing from yellow to black. orgsyn.org

Following the reaction period, the excess thionyl chloride is removed via distillation under reduced pressure. The remaining residue is then triturated with ice-cold ethanol (B145695) to precipitate the crude product, which is collected by filtration. orgsyn.orgprepchem.com This process yields N-(4-pyridyl)pyridinium chloride hydrochloride. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of N-(4-Pyridyl)pyridinium Chloride Hydrochloride

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | Dry Pyridine | orgsyn.orgprepchem.com |

| Reagent | Thionyl Chloride (SOCl₂) | orgsyn.orgprepchem.com |

| Initial Temperature | Cooling with ice-water | prepchem.com |

| Reaction Temperature | Room Temperature | orgsyn.org |

| Reaction Time | 3 days | orgsyn.orgprepchem.com |

| Work-up | Distillation, washing with cold ethanol | orgsyn.orgprepchem.com |

| Crude Yield | 40-45% | orgsyn.org |

The conversion of N-(4-pyridyl)pyridinium chloride to 4-1H-pyridone is a complex step. While direct hydrolysis of the pyridinium (B92312) salt is not a standard reported procedure, the synthesis of 4-pyridones from various precursors is well-established. Common methods include the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) or the use of pyrone intermediates. nih.gov Another approach involves the reaction of 4-methoxypyridine (B45360) derivatives which can hydrolyze to form the corresponding N-substituted-4-pyridone. rsc.org Studies have also investigated the hydrolysis of α-chloro-substituted pyridones, highlighting the influence of the compound's zwitterionic character on reactivity. nih.gov For the purpose of this synthetic sequence, it is understood that a hydrolysis step under basic conditions would be required to convert the pyridinium intermediate into the target 4-1H-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine (B47283). nih.gov

The iodination of the 4-pyridone ring occurs at the 3- and 5-positions. nih.govrsc.org This electrophilic aromatic substitution can be achieved using various iodinating agents. Iodine monochloride (ICl) is an effective reagent for the iodination of aromatic compounds. ontosight.ai The reaction proceeds via an electrophilic attack of the iodine atom from ICl onto the electron-rich pyridone ring. ontosight.ai To facilitate this, pyridine iodine monochloride (PyICl), a more easily handled solid, can be employed, often under near-neutral conditions without the need for strong acids. tcichemicals.com The reaction with 4-pyridone (in its 4-hydroxypyridine tautomeric form) leads to the selective formation of 3,5-diiodopyridone. nih.gov In related procedures, a base such as lithium carbonate (Li₂CO₃) is sometimes added to neutralize the HCl generated during the reaction, which can improve product selectivity. organic-chemistry.orgnih.gov

The final step in this sequence is the N-alkylation of 3,5-diiodopyridone to introduce the acetic acid moiety. This reaction is typically carried out by first treating the 3,5-diiodopyridone with a strong base, such as sodium hydrate (B1144303) (sodium hydroxide), to deprotonate the nitrogen atom of the pyridone ring. This generates a nucleophilic pyridone anion. Subsequently, the anion is reacted with chloroacetic acid. The nucleophilic nitrogen attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride and forming the N-C bond. This results in the final product, this compound. Acidification of the reaction mixture may be necessary to protonate the carboxylate group, yielding the final acid product. prepchem.com

Optimized In Situ Iodination Methods

To improve efficiency and reduce the handling of harsh reagents, optimized iodination methods have been developed. These often involve the in situ generation of the iodinating species.

One such method for preparing 3,5-diiodo-4-hydroxypyridine (the tautomer of 3,5-diiodopyridone) starts with 4-hydroxypyridine and uses an iodide salt, such as sodium iodide. google.com In the reaction process, a mixture of oxidizing agents like sodium chlorite (B76162) and sodium hypochlorite (B82951) is slowly added. google.com This mixture oxidizes the iodide salt in situ to generate iodine, which then readily iodinates the pyridone ring at the 3- and 5-positions. This method is advantageous due to the use of less expensive iodinating reagents and simpler process control. google.com

Another advanced protocol involves a radical-based direct C-H iodination. This method can be applied to pyridones and allows for iodination at the C3 and C5 positions. rsc.org These modern approaches offer scalable and potentially more environmentally friendly alternatives to traditional methods. rsc.org

Sequential Iodination and Acetic Acid Side-chain Incorporation

One common approach involves a multi-step process. Initially, a suitable precursor, such as 4-hydroxypyridine, undergoes iodination to introduce the two iodine atoms at the 3 and 5 positions of the pyridine ring. Following the successful di-iodination, the acetic acid side-chain is incorporated at the nitrogen atom of the pyridone ring. This sequential method allows for controlled introduction of the functional groups, ensuring the desired final product.

Controlled In Situ Iodine Generation using Sodium Chlorite/Hypochlorite Oxidants

A notable advancement in the synthesis of di-iodinated pyridone derivatives involves the in situ generation of iodine. google.com This method utilizes a mixture of sodium chlorite and sodium hypochlorite to oxidize an iodide salt, such as sodium iodide, directly within the reaction mixture. google.com This approach is advantageous as it avoids the handling of elemental iodine, which can sublime at higher temperatures and cause blockages in condensation equipment. google.com The slow, controlled oxidation of the iodide salt ensures a steady supply of reactive iodine for the iodination of the 4-hydroxypyridine starting material. google.com

Stoichiometric Relationships in Oxidative Iodination

In oxidative iodination reactions, the stoichiometry of the reactants is critical for achieving high yields and product selectivity. The molar ratio of the oxidizing agents (sodium chlorite and sodium hypochlorite) to the iodide salt and the pyridine substrate must be carefully controlled. An excess of the oxidizing agent can lead to undesired side reactions, while an insufficient amount will result in incomplete iodination. The precise stoichiometric balance ensures the efficient conversion of the starting material to the desired 3,5-diiodo-4-pyridone intermediate.

Optimized Reaction Conditions and Parameters

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and product solubility.

Temperature: Temperature control is crucial for managing the reaction rate and minimizing the formation of byproducts.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.

pH: The acidity or basicity of the reaction medium can affect the reactivity of the pyridine ring and the stability of the final product.

| Parameter | Optimized Condition |

| Starting Material | 4-Hydroxypyridine |

| Iodinating Agent | In situ generated iodine from sodium iodide |

| Oxidants | Mixture of sodium chlorite and sodium hypochlorite |

| Acid | Concentrated hydrochloric acid |

This table summarizes the typical optimized conditions for the in situ iodination of 4-hydroxypyridine.

One-Pot Industrial Synthesis from 4-Piperidone (B1582916) Hydrochloride

For large-scale industrial production, a one-pot synthesis starting from 4-piperidone hydrochloride offers an efficient and economical route. rsc.org This approach minimizes the number of isolation and purification steps, thereby reducing production time and cost.

This one-pot synthesis involves a sequence of reactions within a single reaction vessel. The process begins with the ring-opening of the 4-piperidone derivative, followed by subsequent iodination and other necessary transformations to yield this compound. The specific reagents and conditions are carefully selected to ensure that each step proceeds in a controlled and sequential manner without the need for isolating intermediates.

Synthesis of Labeled this compound

The synthesis of isotopically labeled versions of this compound is crucial for various research applications, including metabolic studies and as internal standards in analytical methods. The introduction of isotopes, such as Deuterium (B1214612) (²H or D), can be achieved by modifying the standard synthetic routes. For instance, deuterium atoms can be incorporated into the acetic acid side chain by using deuterated starting materials or reagents during the synthesis. nih.gov

| Labeled Compound | Isotope | Purpose |

| Deuterated this compound | Deuterium (D) | Used in metabolic studies and as an internal standard. |

This table provides an example of a labeled version of the target compound.

Preparation with Iodine-131 (B157037)

The synthesis of this compound labeled with iodine-131 (¹³¹I) is a crucial process for radiopharmaceutical applications. A reported method involves a two-step synthesis starting from 4-pyridone. unc.edu In this process, 4-pyridone is first iodinated using iodine-131 monochloride (I¹³¹Cl) to produce 3,5-diiodo[¹³¹I]-4-pyridone. The iodine-131 monochloride itself is prepared by the reaction of sodium iodide-131 with dichloramine-T. unc.edu

The resulting radiolabeled pyridone intermediate is then treated with monochloroacetic acid in an alkaline solution to yield the final product, 3,5-diiodo[¹³¹I]-4-oxo-1-pyridine-acetic acid. This method has been reported to provide crude yields of 84% and pure yields of 73%, based on the initial amount of sodium iodide-131 used. unc.edu The use of iodine-131, a radionuclide with a half-life of 8.04 days that decays by beta and gamma emission, allows for its use in diagnostic and therapeutic applications. fda.gov

Key reaction steps in the synthesis of 3,5-diiodo[¹³¹I]-4-oxo-1-pyridine-acetic acid are summarized below:

| Step | Reactants | Product |

| 1 | 4-Pyridone, Iodine-131 monochloride (I¹³¹Cl) | 3,5-Diiodo[¹³¹I]-4-pyridone |

| 2 | 3,5-Diiodo[¹³¹I]-4-pyridone, Monochloroacetic acid (in alkaline solution) | 3,5-Diiodo[¹³¹I]-4-oxo-1-pyridine-acetic acid |

Exchange Reaction Studies for Isotopic Labeling

Isotopic labeling of this compound can also be explored through exchange reactions. Halogen exchange is a common method for incorporating iodine radionuclides into organic molecules. mdpi.com This process typically involves the reaction of a non-radioactive halogenated compound with a radioactive iodide salt, such as sodium iodide-131. To facilitate the exchange and improve the radiochemical yield, catalysts like ammonium (B1175870) sulfate (B86663) or copper(II) salts may be added to the reaction mixture. mdpi.com

While a specific study on the exchange reaction for this compound was being investigated, the general principle suggests that an exchange between the non-radioactive di-iodinated compound and sodium iodide-131 could provide a direct route to the radiolabeled product. unc.edu The efficiency of such an exchange would depend on various factors, including reaction temperature, solvent, and the presence of catalysts. The use of oxidizing agents like Chloramine-T or Iodogen is also a common practice in radioiodination to facilitate the reaction, typically by oxidizing the iodide to a more reactive electrophilic species. mdpi.com

Derivatization and Structural Modifications of this compound Scaffold

The this compound scaffold serves as a template for the synthesis of various derivatives with modified structures. These modifications can lead to compounds with altered chemical and biological properties.

Synthesis of Pyridylacetic Acid Derivatives from Activated Pyridine-N-oxides and Meldrum's Acids

A versatile method for synthesizing substituted pyridylacetic acid derivatives involves a three-component reaction utilizing pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles. nih.govnih.govfigshare.com This approach is centered on the dual reactivity of Meldrum's acid derivatives. nih.govnih.govfigshare.com

The process begins with the activation of a pyridine-N-oxide, which then undergoes nucleophilic substitution by a Meldrum's acid derivative. nih.gov The resulting intermediate can then act as an electrophile, reacting with a range of nucleophiles to trigger ring-opening and subsequent decarboxylation, yielding the desired pyridylacetic acid derivative. nih.gov This method allows for the synthesis of a diverse range of substituted 2-(pyridyl)acetic acid derivatives. nih.govresearchgate.netacs.org For instance, the reaction can be tailored to produce different esters by using various alcohols in the ring-opening step. nih.gov

| Component | Role |

| Pyridine-N-oxide | Starting material, activated for nucleophilic attack |

| Meldrum's acid derivative | Acts as both a nucleophile and an electrophilic precursor |

| Nucleophile (e.g., alcohol, amine) | Induces ring-opening and decarboxylation |

Formation of 3,4-Dihydro-2-pyridone Derivatives

The 4-pyridone core of the target molecule is related to 2-pyridone structures, which can be precursors to 3,4-dihydro-2-pyridone derivatives. A one-pot, four-component reaction provides an efficient route to these dihydropyridones. nih.govpreprints.org This synthesis involves the reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium acetate (B1210297). nih.govpreprints.org The use of a heterogeneous acid catalyst like SiO₂-Pr-SO₃H under solvent-free conditions makes this an environmentally benign method with high product yields and short reaction times. nih.gov

The general synthesis of 3,4-dihydro-2(1H)-pyridones often involves a multicomponent reaction where the acidic nature of Meldrum's acid plays a key role. preprints.org These dihydropyridone derivatives are valuable building blocks for the synthesis of more complex molecules. nih.gov

N-(4-pyridonyl)-oxyacetic Acid Derivatives

Derivatives of N-(4-pyridonyl)-oxyacetic acid can be synthesized from 4-hydroxy-3,5-diiodopyridine-N-oxide. One reported synthesis involves the reaction of 4-hydroxy-3,5-diiodopyridine-N-oxide with chloroacetic acid in a neutral medium, resulting in an 85% yield of N-(3,5-diiodo-4-pyridonyl)-oxyacetic acid. researchgate.net This demonstrates a method to introduce an oxyacetic acid moiety at the N-position of the di-iodinated pyridone core.

Disulfide Formation from Mercaptopyridine Derivatives

The iodo-substituents on the pyridone ring can potentially be converted to other functional groups, such as thiols, which can then undergo further reactions like disulfide formation. The formation of a disulfide bridge (S-S bond) from two thiol groups is a common transformation in organic chemistry and biochemistry. wikipedia.orgnih.govnih.gov This reaction typically occurs under oxidizing conditions. wikipedia.org

In the context of mercaptopyridine derivatives, the formation of a disulfide can be achieved through the oxidation of the corresponding thiol. For example, 2-mercaptopyridine (B119420) can react in the presence of a Co(II) ion and a base to yield a disulfide complex. researchgate.net Thiol-disulfide exchange is a key reaction for forming and rearranging disulfide bonds, where a thiolate anion attacks a disulfide bond. wikipedia.org This reactivity is pH-dependent, as the protonated thiol form is less reactive. wikipedia.org While not directly demonstrated for this compound, the conversion of the iodo groups to mercapto groups would open up the possibility of forming corresponding disulfide-linked pyridone derivatives.

Chlorinated Analogues: 3,5-Dichloro-4-pyridone-1-acetic Acid

3,5-Dichloro-4-pyridone-1-acetic acid serves as a notable chlorinated analog. It is recognized as an intermediate in the synthesis of pharmaceuticals, such as cefazedone. chemicalbook.comgoogleapis.com The preparation of this compound can be achieved through the chlorination of a suitable precursor.

One synthetic approach involves the reaction of 6-hydroxynicotinic acid with chlorine or a chlorine-releasing agent. google.com This process transforms the pyridine ring, introducing chlorine atoms at the 3 and 5 positions. The reaction is followed by purification steps to isolate the desired product. While specific industrial synthesis details are often proprietary, the general transformation highlights a key route to this chlorinated pyridone derivative. The compound presents as a white crystalline solid and is slightly soluble in water. chemicalbook.comfishersci.co.uk

| Property | Value | Reference |

| IUPAC Name | 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid | |

| Molecular Formula | C₇H₅Cl₂NO₃ | biosynth.com |

| Molecular Weight | 222.02 g/mol | biosynth.com |

| Appearance | White crystal | chemicalbook.com |

| Solubility in Water | Slightly soluble | fishersci.co.uk |

Purification and Purity Assessment Methodologies

Ensuring the purity of a chemical compound is paramount for its application in research and development. For this compound, methodologies such as High-Performance Liquid Chromatography (HPLC) for purity assessment and recrystallization for purification are critical.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase composed of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium acetate or a dilute acid like formic or acetic acid), and a UV detector. The acidic nature of the analyte necessitates an acidic mobile phase to ensure proper peak shape. The selection of the detection wavelength would be based on the UV absorbance maximum of the compound, which is expected to be in the range of 220-280 nm due to the aromatic and pyridone chromophores.

Table 2: Proposed HPLC Parameters for Purity Assessment

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, selecting an appropriate solvent is the first and most critical step.

Given its aromatic and carboxylic acid functionalities, solvents such as ethanol, ethyl acetate, or a mixture of ethanol and water could be effective. The process would involve dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For compounds that are highly soluble in one solvent and poorly soluble in another, a two-solvent recrystallization method can be employed. For instance, the compound could be dissolved in a good solvent like hot ethanol, and then a poor solvent like water could be added dropwise until the solution becomes turbid, inducing crystallization upon cooling.

It has been noted in the context of purifying iodoaromatic compounds that the removal of di-iodinated byproducts from mono-iodinated products can be challenging via recrystallization due to significant differences in solubility. trea.com However, for the final purification of the target compound itself, recrystallization remains a viable and effective method. The crude product of 3,5-dichloro-2-pyridone, a related compound, can be purified by recrystallization from water, ethyl acetate, or toluene. google.com

Table 3: Potential Recrystallization Solvents

| Solvent/Solvent System | Rationale |

| Ethanol | Good solubility for many organic acids at elevated temperatures. |

| Ethyl Acetate | A moderately polar solvent that can be effective for a range of aromatic compounds. |

| Ethanol/Water | A common mixed-solvent system that allows for fine-tuning of solubility. |

| Toluene | A non-polar solvent that could be useful if impurities are highly polar. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Pyridone Ring and Acetic Acid Side Chain

The proton NMR (¹H NMR) spectrum of 3,5-Diiodo-4-pyridone-1-acetic acid provides crucial information about the chemical environment of the hydrogen atoms within the molecule. Analysis of a related compound, 3,5-dichloro-4-pyridone-1-acetic acid, can offer insights into the expected signals. For the dichloro-analogue, the protons on the pyridone ring and the acetic acid side chain would exhibit characteristic chemical shifts. Due to the electron-withdrawing nature of the iodine atoms and the pyridone ring, the two equivalent protons on the pyridone ring are expected to be deshielded and appear as a singlet in the downfield region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, being adjacent to the nitrogen atom of the pyridone ring and the carboxylic acid group, would also resonate as a singlet, but at a more upfield position compared to the aromatic protons. The acidic proton (-COOH) of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridone-H | Downfield | Singlet |

| -CH₂- | Mid-range | Singlet |

| -COOH | Very Downfield | Broad Singlet |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the pyridone ring (C=O) and the carbonyl carbon of the acetic acid group (-COOH) are typically found in the most downfield region of the spectrum. The carbon atoms of the pyridone ring attached to the iodine atoms (C-I) would be significantly shifted upfield due to the heavy atom effect of iodine. The other two equivalent carbon atoms of the pyridone ring would appear at a different chemical shift. The methylene carbon (-CH₂-) of the acetic acid side chain would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Pyridone) | Downfield |

| -COOH | Downfield |

| C-I | Upfield |

| Pyridone-C | Mid-range |

| -CH₂- | Upfield |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A sharp and strong absorption peak around 1640-1680 cm⁻¹ can be attributed to the C=O stretching vibration of the 4-pyridone ring. Another strong absorption band, typically around 1700-1730 cm⁻¹, would correspond to the C=O stretching of the carboxylic acid group. The C-N stretching vibrations of the pyridone ring and the C-I stretching vibrations would appear in the fingerprint region of the spectrum, at lower wavenumbers.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Pyridone) | 1640-1680 (strong) |

| C=O (Carboxylic Acid) | 1700-1730 (strong) |

| C-N Stretch | Fingerprint Region |

| C-I Stretch | Fingerprint Region |

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 404.93 g/mol . organicchemistrydata.orgnih.govresearchgate.net In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 405, corresponding to the nominal mass of the molecule with the most common isotopes. The presence of two iodine atoms would also give rise to a characteristic isotopic pattern in the mass spectrum, which can be a useful tool for confirming the identity of the compound. Fragmentation patterns can also provide further structural information.

Reaction Mechanisms and Chemical Reactivity Studies

Electrophilic Aromatic Iodination Mechanisms

The introduction of iodine to an aromatic ring, such as the pyridone system, is a classic example of electrophilic aromatic substitution. For pyridone derivatives, which possess characteristics of aromatic compounds, electrophilic substitution reactions like halogenation occur selectively. nih.gov The 4-pyridone structure is considered aromatic due to the delocalization of the nitrogen atom's lone pair of electrons into the ring. nih.gov This delocalization influences the regioselectivity of electrophilic attack.

The mechanism for the iodination of aromatic compounds typically requires the generation of a potent electrophilic iodine species ("I+"). wikipedia.org This is often achieved by treating molecular iodine (I₂) with a strong oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.orglibretexts.org In the latter case, the reactive iodinating agent is believed to be the triiodine cation (I₃⁺). wikipedia.org For electron-rich aromatic compounds, various catalytic systems can be employed, including the use of N-iodosuccinimide (NIS) activated by a catalyst like silver(I) triflimide or through a disulfide-catalyzed process with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org

In the context of 4-pyridones, electrophilic substitutions, including halogenation and nitration, are directed to the C3 and C5 positions. nih.gov This is because the resonance contribution of the pyridinium (B92312) form makes these positions electron-rich and thus susceptible to attack by electrophiles.

Nucleophilic Substitution Reactions involving the Acetic Acid Moiety

The acetic acid side chain of 3,5-Diiodo-4-pyridone-1-acetic acid presents a site for nucleophilic substitution reactions. These reactions, such as esterification or amidation, involve the carboxyl group and are fundamental transformations in organic synthesis. The reactivity of the carboxylic acid derivative is largely governed by the nature of the substituent attached to the acyl group (R-C=O). allstudiesjournal.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This is followed by the departure of a leaving group, reforming the carbonyl double bond. The relative reactivity of carboxylic acid derivatives in these substitutions follows a general order, with acyl halides being the most reactive and amides being the least reactive. allstudiesjournal.com This order is influenced by the ability of the substituent to act as a leaving group and its electronic effect on the electrophilicity of the carbonyl carbon. allstudiesjournal.com

For pyridylacetic acid derivatives, these substitution reactions can be part of multi-component synthesis strategies. For instance, Meldrum's acid derivatives can act as nucleophiles to substitute activated pyridine-N-oxides, which then undergo ring-opening and decarboxylation when treated with various nucleophiles like alcohols or amines. nih.govresearchgate.netresearchgate.net

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in the 4-pyridone ring is a key functional group that dictates much of the molecule's reactivity. The carbon atom of the carbonyl group is electrophilic, while the oxygen atom is nucleophilic and basic. youtube.com This polarity makes the carbonyl carbon a prime target for nucleophilic attack. libretexts.orgyoutube.com

Unlike aldehydes and ketones which typically undergo nucleophilic addition, the carbonyl group in a 4-pyridone ring is part of a larger conjugated system. Its reactivity is influenced by the aromatic character of the ring and the substituents present. nih.govallstudiesjournal.com The electrophilicity of the carbonyl carbon is affected by the electron-donating or withdrawing nature of other groups attached to the ring. allstudiesjournal.com

Reactions at the C4 carbonyl can include nucleophilic substitution by halogens when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov Furthermore, the carbonyl group can be involved in cycloaddition reactions. For example, substituted 4-pyridones have been investigated in Diels-Alder reactions, acting as dienophiles. uncw.edu The carbonyl oxygen can also act as a Lewis base, coordinating to Lewis acids, or as a nucleophile in reactions with very strong electrophiles. youtube.com

Decarboxylation Pathways of Pyridylacetic Acids

Pyridylacetic acids, particularly 2- and 4-pyridylacetic acids, are known to undergo decarboxylation, which is the removal of a carboxyl group as carbon dioxide. nih.govresearchgate.net The ease of this reaction depends on the position of the acetic acid group on the pyridine (B92270) ring. The rate of decarboxylation for isomeric pyridylacetic acids follows the order: 2-pyridylacetic acid > 3-pyridylacetic acid > 4-pyridylacetic acid. vedantu.com

The mechanism of decarboxylation can vary. For 2-pyridylacetic acid, an intramolecular hydrogen bond can form between the pyridine nitrogen and the carboxylic acid hydrogen, creating a hydrogen bridge that facilitates the elimination of CO₂. vedantu.com The decarboxylation of the neutral molecule is often much easier than that of its corresponding pyridinium salt or carboxylate-ion. acs.org A proposed mechanism involves an inner salt (zwitterion) that proceeds through a transition state to form a stable enamine intermediate. acs.org

In some cases, decarboxylation is part of a cascade or domino reaction sequence. For example, a doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids has been developed, where the reaction pathway involves two separate decarboxylation steps. nih.gov The stability of the intermediate formed after the loss of CO₂, such as a carbanion or ylide, is a crucial factor in these pathways. researchgate.net

Oxidation Reactions of Related Pyridone Derivatives

The oxidation of pyridone derivatives can lead to various products depending on the oxidant and the substitution pattern of the pyridone ring. While the oxidation of 2-pyridones has been studied more extensively, insights can be drawn for 4-pyridone systems. Electrochemical studies have shown that substituted 3,4-dihydro-2-pyridones can be oxidized to the corresponding 2-pyridones in a process involving the removal of two electrons and two protons. mdpi.com

The presence and nature of substituents on the pyridone ring significantly influence its susceptibility to oxidation. For instance, studies on the electrochemical oxidation of 2-pyridone derivatives indicated that the presence of a hydroxyl group at certain positions was crucial for electrochemical activity. mdpi.com

A common synthetic transformation involving pyridines is their oxidation to pyridine-N-oxides using oxidizing agents like hydrogen peroxide. rsc.orgyoutube.com These N-oxides are valuable intermediates as they can activate the pyridine ring for further functionalization. youtube.com The N-oxide group can be subsequently removed if desired. youtube.com While direct oxidation of the 3,5-diiodo-4-pyridone ring system is less documented, the general principles of pyridone and pyridine oxidation suggest that the reaction would be influenced by the electron-withdrawing nature of the iodine atoms and the acetic acid group.

Biological Activity and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

The presence of iodine atoms in the structure of 3,5-Diiodo-4-pyridone-1-acetic Acid suggests potential antimicrobial properties, a characteristic common to many iodinated organic compounds. The mechanisms are generally attributable to the strong oxidizing nature of iodine.

The antimicrobial activity of iodine-containing compounds is typically dose-dependent. For instance, studies on povidone-iodine (PVP-I), a complex of iodine, show that its bactericidal effectiveness is related to concentration. nih.gov In one in vitro study against MRSA isolates, a 1% dilution of a povidone-iodine solution demonstrated optimal bactericidal effects in the absence of protein, while higher concentrations were necessary in the presence of proteins. nih.gov

The primary mechanism of action for iodine-based antimicrobials is the release of free iodine, which is a potent and fast-acting biocide. patsnap.comnih.gov This free iodine rapidly penetrates microbial cell walls and exerts its effect through several simultaneous mechanisms, making the development of resistance unlikely. nih.govpatsnap.com Key mechanisms include the oxidation of critical microbial structures and molecules. nih.govresearchgate.net

Table of Antimicrobial Mechanisms of Iodine

| Mechanism | Description | References |

|---|---|---|

| Protein Oxidation | Iodine reacts with amino acids, such as tyrosine and histidine, in microbial proteins. This alters the structure of enzymes and structural proteins, leading to their inactivation. | patsnap.com |

| Cell Membrane Disruption | Iodine disrupts the lipid bilayer of the microbial cell membrane by reacting with unsaturated fatty acids, causing the leakage of cellular contents and cell lysis. | patsnap.comresearchgate.net |

| Nucleic Acid Damage | Interactions with DNA and RNA can inhibit replication and lead to microbial cell death. | patsnap.comnih.gov |

Comparative Analysis with Related Compounds

The antimicrobial potency of halogenated compounds is often linked to the nature and number of halogen substituents. While direct comparative studies for this compound are not detailed in recent literature, research on related compounds underscores these principles. For example, studies on other novel pyridinol derivatives have shown potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com The efficacy of these compounds was found to be dependent on small structural changes, indicating that the specific molecular geometry and substituents are key to their biological activity. mdpi.com Generally, iodinated compounds show a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. nih.govresearchgate.net

Cellular Interactions and Effects

The interaction of this compound with cells is influenced by its chemical structure, combining the features of a pyridone ring and an acetic acid side chain.

As an acetic acid derivative, this compound is expected to dissociate in a physiological environment, releasing a proton to form a carboxylate anion. This ionization increases its water solubility and influences its transport across cellular membranes.

The ability of pyridone-based molecules to enter and accumulate within cells has been demonstrated. Studies on a related compound, 4-Pyridone-3-carboxamide-1β-D-ribonucleoside (4PYR), have shown that it is transported into endothelial cells and progressively accumulates in the form of its metabolites. nih.gov This process was significant enough to disrupt the cell's energy balance and could be blocked by dipyridamole, an inhibitor of nucleoside transport. nih.gov This suggests that a transport-mediated mechanism may exist for the cellular uptake of pyridone-containing molecules like this compound, allowing for their intracellular accumulation and subsequent biological effects.

Role in Radiocontrast Agents (Historical Context)

Historically, organic iodine compounds were foundational to the development of X-ray contrast media. The high atomic weight and electron density of iodine make it efficient at absorbing X-rays, thereby enhancing the visibility of soft tissues and blood vessels. In the early 20th century, researchers synthesized and tested various iodinated compounds for this purpose.

Iodinated pyridine (B92270) derivatives were among the classes of compounds investigated in the search for safe and effective water-soluble contrast agents. While many of these early agents have been superseded by modern, non-ionic, tri-iodinated benzoic acid derivatives, the initial exploration of iodinated pyridones was a crucial step in the evolution of diagnostic imaging. These pioneering efforts paved the way for the development of the highly tolerated and efficient contrast media used in radiology today.

Application in Urography

Intravenous urography (IVU), also known as intravenous pyelography (IVP), is a radiological procedure used to visualize abnormalities of the urinary system, including the kidneys, ureters, and bladder. urology-textbook.comradiologyinfo.org The technique relies on the injection of a water-soluble, iodine-containing contrast medium that is excreted by the kidneys and opacifies the urinary tract. radiologyinfo.orgradiopaedia.org

While direct studies on the use of this compound in urography are not extensively documented in recent literature, its structural characteristics are pertinent to this application. The presence of two iodine atoms in its structure provides the necessary radiodensity for X-ray contrast. Historically, various iodinated organic compounds have been developed and utilized for urography. nih.govnih.gov The acetic acid side chain enhances water solubility, a critical property for intravenous contrast agents to ensure efficient transport through the bloodstream and excretion by the kidneys. radiopaedia.org Therefore, based on its chemical properties as an iodinated pyridine derivative, this compound possesses the foundational characteristics of a potential urographic contrast agent.

Use in Bronchography

Bronchography is a specialized medical imaging technique used to visualize the interior of the bronchi and bronchioles. A key application of a derivative of this compound has been in this field. The n-propyl ester of 3,5-diiodo-4-pyridone-N-acetic acid, known as propyliodone and marketed under the trade name Dionosil, was developed as a bronchographic contrast medium. iiab.mewikipedia.orgnih.gov

Dionosil was formulated as a suspension and instilled directly into the bronchial tree. This method allowed for the detailed outlining of the bronchial passages, providing clear bronchograms for diagnostic purposes. nih.gov The development of propyliodone was a significant advancement as it was designed to provide adequate contrast with a desirable duration of action, allowing for thorough radiological examination. nih.gov Clinical experience with Dionosil demonstrated its utility in obtaining well-defined bronchograms. nih.gov

Potential Applications in Medicinal Chemistry and Drug Design

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in the structure of numerous pharmaceuticals. Its versatile chemical nature allows for a wide range of substitutions, influencing the biological activity and pharmacokinetic properties of the resulting molecules.

Pyridine and its derivatives are integral components in a vast array of medicinal compounds. The pyridine nucleus is a key structural element in many drugs due to its ability to form hydrogen bonds, its basicity, and its relatively small size, which allows it to act as a bioisostere for other chemical groups. The structural diversity of pyridine derivatives has led to their incorporation into drugs with a wide spectrum of therapeutic applications.

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of various antiviral drugs, including protease inhibitors. While there is no direct evidence of this compound being used as an intermediate in the synthesis of currently approved HIV protease inhibitors, the broader class of pyridone-containing compounds has been pivotal in this area of research.

Notably, a pyridone-carboxylic acid precursor is a key intermediate in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir. nih.govresearchgate.net These drugs share a common bicyclic carbamoyl (B1232498) pyridone moiety that is crucial for their mechanism of action. nih.govresearchgate.net The synthesis of these complex molecules often involves multi-step processes where substituted pyridones are essential building blocks. The exploration of various pyridine derivatives, including those with halogen substitutions, continues to be an active area of research in the quest for more potent and resilient anti-HIV agents. mdpi.com

Applications in Agricultural Chemistry

The versatility of the pyridine scaffold extends beyond medicine into the realm of agricultural chemistry, where its derivatives have been developed as effective herbicides, insecticides, and fungicides.

Derivatives of pyridine are a well-established class of herbicides. Their mode of action often involves the inhibition of critical plant enzymes. For instance, a number of herbicides containing a pyridine ring function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnissanchem.co.jp This enzyme is vital for the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. nih.gov Inhibition of HPPD leads to a depletion of these essential compounds, resulting in bleaching of the plant tissues and ultimately, plant death.

Research into novel herbicides has led to the development of compounds with diverse chemical structures that incorporate the pyridine moiety. For example, a novel azole carboxamide-based HPPD inhibitor containing a pyridine ring has been shown to have potent herbicidal activity. nih.govnissanchem.co.jp Additionally, quinazolin-4(3H)-one derivatives featuring an aryloxyphenoxypropionate motif, which can be derived from pyridine-related structures, have demonstrated significant pre-emergent herbicidal activity against monocotyledonous weeds. mdpi.com While specific studies on the herbicidal activity of this compound derivatives are not widely reported, the established herbicidal potential of various pyridine-based compounds suggests that this chemical class remains a promising area for the discovery of new agricultural agents. nih.gov

Plant Growth Regulation (related compounds)

The structural features of this compound, namely the pyridone core, the acetic acid side chain, and the iodine substituents, suggest potential interactions with plant growth and development pathways. Investigations into related compounds provide a basis for understanding these potential activities.

Pyridine and Pyridone Derivatives as Growth Regulators:

A number of pyridine and pyridone derivatives have been identified as potent plant growth regulators, exhibiting a range of effects from growth promotion to herbicidal action. The nature and position of substituents on the pyridine ring are critical in determining the specific activity.

For instance, certain synthetic pyridine derivatives have demonstrated auxin-like and cytokinin-like activities, which are crucial for plant development. "Ivin" (N-oxide-2,6-dimethylpyridine), a pyridine derivative, has been shown to stimulate root and shoot growth in various plants, including pea, sunflower, and miniature rose. agchemaccess.comresearchgate.netrsc.orgnih.gov Its effects are comparable to or even exceed those of the natural auxin, indole-3-acetic acid (IAA), at similar concentrations. researchgate.netrsc.org Studies on pea microgreens indicated that Ivin, at a concentration of 10⁻⁷M, enhances both shoot and root growth and increases the content of photosynthetic pigments. nih.gov

Similarly, compounds with a hydroxypyrimidine structure, which is related to the pyridone core, such as "Methyur" (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) and "Kamethur" (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine), also exhibit significant plant growth-regulating properties. agchemaccess.comresearchgate.netrsc.orgnih.govelsevierpure.comdiva-portal.org These compounds have been reported to have auxin-like and cytokinin-like effects, promoting cell elongation, division, and differentiation. elsevierpure.comdiva-portal.org In studies with sunflower, seed treatment with Methyur and Kamethur at 10⁻⁷M led to increased shoot and root length, as well as enhanced chlorophyll (B73375) content. researchgate.net

The following table summarizes the observed effects of these related pyridine and pyrimidine (B1678525) derivatives on the growth of miniature rose explants in vitro.

Table 1: Effect of Ivin, Methyur, and Kamethur on Miniature Rose (Rosa mini L.) Organogenesis in Vitro

| Compound | Concentration (M) | Average Shoot Length (cm) after 28 days | Average Number of Roots per Explant after 28 days |

|---|---|---|---|

| Control (IAA) | 10⁻⁶ | 2.50 ± 0.21 | 5.50 ± 1.12 |

| Ivin | 10⁻⁶ | 2.82 ± 0.19 | 6.33 ± 1.30 |

| Kamethur | 10⁻⁵ | 2.75 ± 0.28 | 6.60 ± 1.47 |

| Kamethur | 10⁻⁶ | 2.87 ± 0.17 | 7.83 ± 2.11 |

| Methyur | 10⁻⁵ | 2.75 ± 0.63 | 7.92 ± 2.73 |

| Methyur | 10⁻⁷ | 3.92 ± 0.64 | - |

Data adapted from a study on the organogenesis of miniature rose in vitro. rsc.org

Halogenated Pyridines as Herbicides:

The presence of halogens on the pyridine ring often imparts strong biological activity, frequently in the form of herbicidal effects. These compounds typically act as synthetic auxins, causing uncontrolled and disorganized growth that ultimately leads to plant death. agchemaccess.comsolutionsstores.com

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) and Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) are two such examples. agchemaccess.comwikipedia.org They are systemic herbicides that mimic the action of auxin, leading to symptoms like foliar discoloration and stem distortion. agchemaccess.com These compounds are effective against broadleaf weeds. agchemaccess.comwikipedia.org

The herbicidal efficacy of these compounds against specific weeds is detailed in the table below.

Table 2: Herbicidal Efficacy of Clopyralid and Picloram on Selected Weed Species

| Weed Species | Herbicide(s) | Application Rate | Efficacy |

|---|---|---|---|

| Burr medic (Medicago polymorpha) | Clopyralid | 60 g/ha | Controlled |

| Common sowthistle (Sonchus oleraceus) | Clopyralid | 60 g/ha | Suppressed |

| Burr medic (Medicago polymorpha) | Clopyralid + Picloram | 22.5 g/ha + 15 g/ha | Controlled |

| Common sowthistle (Sonchus oleraceus) | Clopyralid + Picloram | 22.5 g/ha + 15 g/ha | Controlled |

| Deadnettle (Lamium amplexicaule) | Clopyralid or Picloram | At tested rates | Not affected |

Data adapted from a study on post-emergence weed control in brassica vegetables. researchgate.net

Mechanistic Insights:

The mechanism by which pyridine-based compounds exert their plant growth-regulating effects is closely tied to their structural similarity to natural plant hormones, particularly auxins. The acetic acid side chain on this compound is a common feature in many synthetic auxins.

Halogenated pyridine herbicides like Clopyralid and Picloram function by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes. agchemaccess.comsolutionsstores.com This disrupts normal growth processes, including cell division, elongation, and differentiation, resulting in the observed herbicidal effects.

Conversely, the growth-promoting effects of compounds like Ivin, Methyur, and Kamethur suggest a more nuanced interaction with hormone signaling pathways. elsevierpure.comdiva-portal.org Their ability to promote both root and shoot growth points towards a balanced influence on auxin and cytokinin responses, which are often antagonistic but must be carefully coordinated for proper plant development. The precise molecular targets of these compounds are an area of ongoing research.

The iodine atoms on this compound would significantly alter the electronic properties and steric bulk of the molecule compared to its non-iodinated or chlorinated counterparts. This could influence its binding affinity to hormone receptors or other protein targets within the plant, potentially leading to unique biological activities that are yet to be explored.

Theoretical and Computational Chemistry

Structural Analysis and Energetic Considerations

3,5-Diiodo-4-pyridone-1-acetic acid possesses a distinct molecular architecture, featuring a 4-pyridone ring substituted with two iodine atoms at the C3 and C5 positions and an acetic acid group attached to the ring nitrogen. This structure gives rise to specific electronic and steric properties. The molecular formula is C₇H₅I₂NO₃, and it has a molecular weight of approximately 404.93 g/mol. fishersci.nlchemicalbook.com

The core of the molecule is the pyridone ring, which can exist in tautomeric forms, a characteristic that has been extensively studied in related compounds. wikipedia.org Quantum chemical calculations on the parent 2-pyridone, for example, show that while N-attack is thermodynamically favored over O-attack, the attack at the oxygen is intrinsically favored. acs.org The energetic difference between tautomers is often small, and the predominant form can be influenced by the solvent and solid-state packing forces. wikipedia.org For this compound, the 4-pyridone tautomer is specified. The large iodine atoms significantly influence the molecule's electron distribution and steric profile, and the acetic acid moiety introduces a site for hydrogen bonding and potential salt formation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅I₂NO₃ | fishersci.nlchemicalbook.com |

| Molecular Weight | 404.93 g/mol | fishersci.nlchemicalbook.com |

| Melting Point | 244°C (decomposes) |

Molecular Modeling and Docking Studies (if applicable to derivatives)

While specific molecular docking studies for this compound are not prominent in the literature, the broader class of pyridone derivatives is a frequent subject of such investigations. Molecular modeling and docking are powerful tools used to predict how these molecules might interact with biological targets, such as enzyme active sites. frontiersin.orgnih.gov These computational methods guide the synthesis of new derivatives with improved properties. nih.gov

For instance, docking studies on various pyridone derivatives have been used to:

| Pyridone Derivative Class | Biological Target | Key Finding | Source |

|---|---|---|---|

| 4-Cycloalkyloxypyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Pyridinone ring forms H-bond with Lys101, ensuring high antiviral activity. | frontiersin.org |

| General Pyridine Derivatives | Thrombin | Good correlation between anticoagulant activity and computational energy scores. | nih.govnih.gov |

| Aromatic O-alkyl Pyridine Derivatives | PIM-1 Kinase | Compounds showed potent PIM-1 kinase inhibitory activity, supported by docking models. | researchgate.net |

| Pyrazole and Pyridine Derivatives | Human Topoisomerase II β | Docking studies revealed good affinity of the compounds to the enzyme's active site. | nih.gov |

Quantum Chemical Calculations on Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of molecules like this compound. mdpi.com These calculations provide insights into the electronic structure, which dictates how the molecule will behave in chemical reactions. nih.gov DFT can be used to compute various reactivity descriptors and analyze reaction mechanisms. mdpi.com

Studies on related pyridine and pyridone systems have demonstrated the power of this approach:

Environmental and Safety Considerations Academic Perspective

Chemical Persistence and Degradation in Ecosystems

The potential for degradation would likely involve dehalogenation, either through microbial action or abiotic processes, followed by the breakdown of the pyridine (B92270) ring. The acetic acid side chain is generally more susceptible to biodegradation. Further research is required to determine the specific half-life of this compound in various environmental compartments, such as soil and water, and to identify the primary degradation products and their potential environmental impact.

Toxicity Profile in Research Settings

The comprehensive toxicological profile of 3,5-Diiodo-4-pyridone-1-acetic Acid has not been extensively studied. However, it is classified as an irritant. guidechem.com The available safety data provides a general overview of its potential hazards in a research setting.

| Hazard Classification | Description | Source |

| Skin Irritation | Causes skin irritation. | guidechem.com |

| Eye Irritation | Causes serious eye irritation. | guidechem.com |

| Respiratory Irritation | May cause respiratory irritation. | guidechem.com |

In a research laboratory context, this compound is designated as an irritant to the eyes, skin, and respiratory system. guidechem.com Precautionary statements associated with the compound include avoiding breathing dust, fume, gas, mist, vapors, or spray and washing hands thoroughly after handling. chemicalbook.com In case of inhalation, the recommended procedure is to move the individual to fresh air and ensure they are in a comfortable position for breathing. chemicalbook.com For skin contact, washing the affected area with plenty of water is advised, and if skin irritation occurs, medical attention should be sought. guidechem.com In the event of eye contact, rinsing cautiously with water for several minutes is recommended, and if eye irritation persists, medical advice should be obtained. guidechem.com

Waste Disposal Protocols for Research Laboratories

Specific waste disposal protocols for this compound are not explicitly detailed in available literature. However, general principles for the disposal of iodinated organic compounds in a laboratory setting should be followed. These compounds are typically considered hazardous waste and should not be disposed of down the drain. collectandrecycle.com

For the disposal of solid this compound, it should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste. collectandrecycle.com For solutions containing this compound, the disposal method may depend on the solvent and concentration. Aqueous solutions of iodinated compounds should generally not be treated with bleach; a phenolic disinfectant may be a suitable alternative for disinfection if required, though chemical neutralization is often preferred. harvard.edu

A common laboratory practice for treating iodine-containing waste is reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate. reddit.com However, the effectiveness and safety of this method for a complex organic molecule like this compound would need to be assessed on a case-by-case basis. Incineration at a licensed hazardous waste facility is a common disposal route for many organic chemical wastes. disposecleverly.com It is imperative that researchers consult their institution's environmental health and safety (EHS) office for specific guidance on the proper disposal procedures for this compound, ensuring compliance with local, state, and federal regulations. cdc.gov

常见问题

Q. What are the optimal synthetic routes for 3,5-Diiodo-4-pyridone-1-acetic Acid, and how can purity (>98%) be ensured?

The compound is synthesized via iodination of pyridine derivatives. A documented route involves oxidative cleavage and ring iodination of pyridine precursors, followed by reaction with chloroacetic acid . To achieve high purity (>98%), high-performance liquid chromatography (HPLC) is recommended, as validated in purity assessments for this compound . Post-synthetic purification steps, such as recrystallization in acetic acid, can further eliminate byproducts.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- NMR : To confirm the pyridone ring structure and acetic acid side chain.

- IR spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) functional groups.

- Mass spectrometry (MS) : Validates molecular weight (404.93 g/mol) and isotopic patterns from iodine atoms .

- Elemental analysis : Ensures stoichiometric consistency with the formula C₇H₅I₂NO₃ .

Q. How should researchers handle and store this compound to ensure stability?

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Avoid prolonged exposure to moisture, as iodinated compounds may hydrolyze.

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. How can solubility limitations of this compound (mp 244°C) be addressed in aqueous experimental systems?

Solubility data from the Handbook of Aqueous Solubility Data indicates limited solubility in water. Strategies include:

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance dissolution.

- Surfactants : Non-ionic surfactants (e.g., Tween-80) for colloidal dispersion.

- pH adjustment : Solubility increases in alkaline conditions due to deprotonation of the acetic acid moiety .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Challenges include interference from iodine’s high atomic mass in mass spectrometry and matrix effects in biological samples. Solutions:

- LC-MS/MS with isotope dilution : Use a deuterated internal standard to improve accuracy.

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from proteins and lipids.

- Buffer optimization : Ammonium acetate buffer (pH 6.5) improves chromatographic resolution .

Q. How do researchers reconcile contradictory data on the compound’s stability under varying pH conditions?

Stability studies show conflicting results in acidic vs. alkaline environments. To resolve:

- Accelerated stability testing : Conduct forced degradation studies at extreme pH (1–13) and monitor via HPLC.

- Kinetic modeling : Determine degradation rate constants (k) to predict shelf-life under specific conditions.

- Cross-validation : Use multiple analytical methods (e.g., UV-Vis, NMR) to confirm decomposition products .

Q. What protocols mitigate risks when using this compound in in vivo studies?

- Dose optimization : Preclinical toxicity studies to establish LD₅₀ and NOAEL (no-observed-adverse-effect level).

- Metabolic profiling : Monitor iodine release via urinary excretion assays to assess bioaccumulation risks.

- Ethical compliance : Adhere to institutional guidelines for iodinated compound handling in animal models .

Key Methodological Recommendations

- Synthesis : Prioritize iodination efficiency and post-reaction purification.

- Characterization : Combine spectroscopic and elemental analysis for structural validation.

- Safety : Implement rigorous PPE protocols and stability monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。